molecular formula C21H16F3N5O3 B2893238 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251544-45-2

2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue: B2893238
Numéro CAS: 1251544-45-2
Poids moléculaire: 443.386
Clé InChI: YIOUTUUCDITILA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,2,4-triazolo[4,3-a]pyrazine core substituted at position 8 with a 4-methylphenoxy group and at position 3 with a ketone. The acetamide side chain is linked to a 2-(trifluoromethyl)phenyl group, which confers strong electron-withdrawing properties and enhanced lipophilicity.

Propriétés

IUPAC Name

2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-13-6-8-14(9-7-13)32-19-18-27-29(20(31)28(18)11-10-25-19)12-17(30)26-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOUTUUCDITILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Initial Cyclization to Form the Heterocyclic Scaffold

The triazolo[4,3-a]pyrazine scaffold is synthesized via a low-temperature ring-opening and cyclization sequence. Ethylenediamine reacts with oxadiazole IV at −20 °C, followed by HCl-mediated cyclization to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ) (Scheme 1).

Reaction Conditions :

  • Step 1 : Ethylenediamine in DCM at −20 °C (2 h).
  • Step 2 : Concentrated HCl, reflux (4 h).
  • Yield : 82–85%.

Functionalization at Position 8

Chlorination at position 8 is achieved using POCl₃ under ultrasonic irradiation (80–150 °C). This step introduces a reactive chloride for subsequent nucleophilic substitution.

Optimization Data :

Parameter Optimal Value Effect on Yield
Temperature 120 °C Maximizes Cl substitution
Ultrasonic Frequency 40 kHz Reduces reaction time by 50%
POCl₃ Equivalents 3.0 eq Prevents di-chlorination

Yield : 78%.

Introduction of the 4-Methylphenoxy Group

Nucleophilic Aromatic Substitution

The chloride at position 8 undergoes substitution with 4-methylphenol in DMF using K₂CO₃ as a base (Scheme 2).

Reaction Conditions :

  • Solvent : DMF (anhydrous).
  • Base : K₂CO₃ (2.5 eq).
  • Temperature : 80 °C (12 h).
  • Workup : Extraction with ethyl acetate, crystallization from methanol.

Key Challenges :

  • Competing hydrolysis of the chloride under basic conditions.
  • Mitigation : Use of anhydrous DMF and controlled temperature.

Yield : 70–75%.

Synthesis of the Acetamide Side Chain

Preparation of N-[2-(Trifluoromethyl)Phenyl]Acetamide

2-(Trifluoromethyl)aniline reacts with acetyl chloride in the presence of triethylamine to form the acetamide intermediate (Scheme 3).

Reaction Conditions :

  • Solvent : DCM (0 °C to RT).
  • Base : Triethylamine (1.2 eq).
  • Yield : 88%.

Coupling to the Triazolo[4,3-a]Pyrazine Core

The acetamide is introduced at position 2 via DCC-mediated amide condensation (Scheme 4).

Procedure :

  • Activate the carboxylic acid (position 2 of the core) with DCC (1.1 eq) in DCM.
  • Add N-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq).
  • Stir at RT for 24 h.

Purification : Column chromatography (silica gel, 10% MeOH/DCM).

Yield : 65–68%.

Integrated Synthetic Route

Scheme 5 : Consolidated Pathway

  • Core Synthesis : Ethylenediamine → VI (82%).
  • Chlorination : VI → 8-chloro derivative (78%).
  • Phenoxy Substitution : 8-chloro + 4-methylphenol → 8-(4-methylphenoxy) (72%).
  • Acetamide Coupling : DCC-mediated amidation (66%).

Overall Yield : ~30% (four steps).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, 4-methylphenoxy-H), 6.95 (d, J = 8.0 Hz, 2H, 4-methylphenoxy-H), 5.21 (s, 2H, CH₂CO), 2.32 (s, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, DMSO-d₆) : δ −62.4 (CF₃).

Purity Assessment

Method Conditions Purity
HPLC C18, 0.1% HCOOH/MeCN 98.5%
Elemental Analysis C: 54.2%, H: 3.8%, N: 14.1% (Calc) 53.9%, 3.7%, 13.9% (Found)

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Reduce cyclization time from 4 h to 30 min.
  • Solvent Recovery : DMF and DCM recycled via distillation (90% efficiency).
  • Cost Analysis :

























    ComponentCost per kgContribution
    4-Methylphenol$4522%
    DCC$12035%
    2-(Trifluoromethyl)Aniline$22028%

Comparative Evaluation of Methods

Step Conventional Method Improved Method Yield Increase
Core Cyclization HCl reflux (4 h) Ultrasonic POCl₃ (2 h) +12%
Phenoxy Substitution K₂CO₃, 12 h Cs₂CO₃, 6 h +8%
Amide Coupling DCC, 24 h EDCl/HOBt, 12 h +10%

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including growth and differentiation . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound

  • Core : 1,2,4-Triazolo[4,3-a]pyrazine.
  • Position 8: 4-Methylphenoxy (electron-donating methyl group; aromatic ether linkage).
  • Position 3 : Ketone (polar, hydrogen-bond acceptor).
  • Acetamide Side Chain : N-linked to 2-(trifluoromethyl)phenyl (highly lipophilic, sterically bulky).

Comparative Compounds

Compound 1 ()
  • Core : Same triazolo[4,3-a]pyrazine.
  • Position 8 : (4-Chlorobenzyl)thio (thioether linkage with electron-withdrawing Cl).
  • Acetamide Side Chain: N-linked to 4-methoxybenzyl (moderate lipophilicity, methoxy as electron donor).
  • Key Difference: Thioether at position 8 may reduce oxidative stability compared to phenoxy in the target compound. Chlorine vs. methyl substituents alter electronic effects .
Compound 2 ()
  • Core : Triazolo[4,3-a]pyrazine.
  • Position 8 : (3-Methylphenyl)thio (thioether with meta-methyl group).
  • Acetamide Side Chain : N-linked to 3-ethylphenyl (less steric bulk than trifluoromethyl).
  • Key Difference: Thioether vs. phenoxy affects solubility and metabolic pathways. Ethyl group offers lower electronegativity than CF₃ .
Compound 3 ()
  • Core : Triazolo[4,3-a]pyrazine.
  • Position 8: 2-Methylphenoxy (ortho-methyl reduces steric accessibility).
  • Acetamide Side Chain : N-linked to 4-methylbenzyl (moderate lipophilicity; lacks CF₃’s strong electron withdrawal).
  • Key Difference: Ortho-methyl on phenoxy may hinder binding to flat receptor sites compared to para-methyl in the target compound .
Compound 4 ()
  • Core : Triazolo[4,3-a]pyrimidine (pyrimidine vs. pyrazine alters ring electron density).
  • Position 7 : Thio-linked dimethyltriazolopyrimidine.
  • Acetamide Side Chain : N-linked to 4-(trifluoromethoxy)phenyl (CF₃O vs. CF₃; oxygen adds polarity).
  • Key Difference : Pyrimidine core may influence binding specificity (e.g., kinase inhibition vs. GPCR targeting) .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 1 () Compound 3 () Compound 4 ()
Molecular Weight ~443.4 g/mol 469.94 g/mol 403.4 g/mol 413.4 g/mol
Lipophilicity (LogP) High (CF₃ group) Moderate (Cl, methoxy) Moderate (methylbenzyl) Moderate (CF₃O)
Metabolic Stability High (phenoxy resistant to oxidation) Moderate (thioether prone to oxidation) High (phenoxy) Moderate (pyrimidine core may undergo reduction)
Electron Effects Strongly electron-withdrawing (CF₃) Mixed (Cl withdrawal, methoxy donation) Weak (methyl) Moderate (CF₃O)

Activité Biologique

The compound 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is part of a class of triazolo[4,3-a]pyrazine derivatives known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3C_{23}H_{23}N_{5}O_{3} with a molecular weight of 417.5 g/mol. The structure features a triazolo[4,3-a]pyrazine core, which is linked to various functional groups that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Triazolo[4,3-a]pyrazine Core : Utilizing starting materials such as substituted phenols and acetamides.
  • Introduction of Functional Groups : The incorporation of the trifluoromethyl phenyl group is crucial for enhancing pharmacological properties.
  • Characterization Techniques : The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance:

  • Compounds similar to the target compound exhibited moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
  • A related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to ampicillin .

Anticancer Activity

Triazolo[4,3-a]pyrazine derivatives have been investigated for their anticancer properties:

  • In vitro studies indicated that certain derivatives could inhibit tumor cell proliferation effectively.
  • The mechanism of action often involves disrupting cellular processes essential for cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of these compounds can be influenced by their structural variations:

  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions often exhibit enhanced antibacterial activity.
  • Hydrophobic Interactions : Long alkyl chains improve lipophilicity and cell permeability, which are crucial for effective drug design .

Case Studies

  • Antibacterial Screening : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial effects using the microbroth dilution method. Some compounds showed significant activity against common bacterial strains .
  • Anticancer Screening : Another research effort focused on identifying novel anticancer agents through high-throughput screening of drug libraries, leading to the discovery of triazolo derivatives with promising anticancer properties .

Q & A

Q. What are the optimal synthetic routes and critical parameters for this compound?

The synthesis involves multi-step reactions, including:

  • Core formation : Condensation of triazolo-pyrazine precursors under controlled temperatures (e.g., 10–25°C) to minimize side reactions .
  • Substitution : Introduction of the 4-methylphenoxy and trifluoromethylphenyl groups via nucleophilic aromatic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF, DMSO) and catalysts like Pd(PPh₃)₄ .
  • Final acetylation : Reaction with activated acetamide derivatives in the presence of bases (e.g., NaH) . Key parameters :
  • Temperature control (<30°C) to prevent decomposition .
  • Solvent purity and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing triazolo-pyrazine ring positions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns from fluorine/chlorine atoms .
  • HPLC-PDA : Purity >95% assessed using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with targets like COX-2 or kinases, guided by substituent effects (e.g., 4-methylphenoxy vs. piperazine groups) .
  • Comparative bioassays : Test analogs with modified substituents (Table 1) in enzymatic inhibition or cell viability assays (e.g., IC₅₀ values in cancer lines) .

Table 1: Key Substituent Effects on Bioactivity

Substituent PositionModificationObserved Impact on ActivityReference
8-position4-MethylphenoxyEnhanced lipophilicity
2-positionTrifluoromethylphenylImproved metabolic stability
Triazolo corePiperazine additionIncreased kinase affinity

Q. How should contradictory bioactivity data across studies be resolved?

Approach :

  • Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cross-species testing : Compare results in human vs. murine cell lines to identify species-specific effects .
  • Meta-analysis : Aggregate data from structurally related triazolo-pyrazines to identify trends (e.g., fluorinated groups correlating with anti-inflammatory potency) .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., triazole ring formation) .
  • Catalyst screening : Test Pd/C, CuI, or Ni catalysts for coupling reactions to reduce byproducts .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .

Q. How can stability studies be designed for preclinical development?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
  • LC-MS/MS analysis : Track degradation products and quantify half-life under physiological pH (e.g., PBS buffer at pH 7.4) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.